molecular formula C14H7Cl2NO2 B12466698 5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione

5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione

Cat. No.: B12466698
M. Wt: 292.1 g/mol
InChI Key: LOWABJUTVBLMES-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione typically involves the reaction of 3-chlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(3-chlorophenyl)isoindole-1,3-dione
  • 5-Chloro-2-(3-fluorophenyl)isoindole-1,3-dione
  • 5-Chloro-2-(3-bromophenyl)isoindole-1,3-dione

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

5-chloro-2-(3-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7Cl2NO2/c15-8-2-1-3-10(6-8)17-13(18)11-5-4-9(16)7-12(11)14(17)19/h1-7H

InChI Key

LOWABJUTVBLMES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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